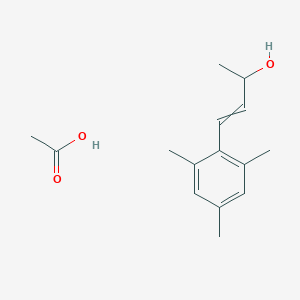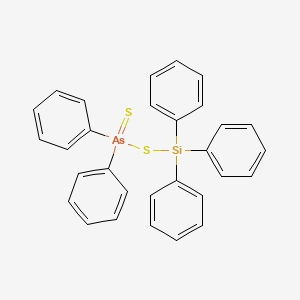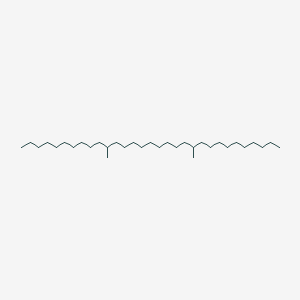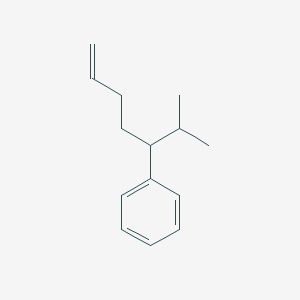
(2-Methylhept-6-EN-3-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylhept-6-EN-3-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 2-methylhept-6-en-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylhept-6-EN-3-YL)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-methylhept-6-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylhept-6-EN-3-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond in the 2-methylhept-6-en-3-yl group to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products may include 2-methylhept-6-en-3-ol, 2-methylhept-6-en-3-one, or 2-methylhept-6-enoic acid.
Reduction: The major product is 2-methylheptane-3-ylbenzene.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(2-Methylhept-6-EN-3-YL)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in studies investigating the interactions of alkylbenzenes with biological membranes and proteins.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Methylhept-6-EN-3-YL)benzene involves its interaction with molecular targets through its benzene ring and alkyl side chain. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. Additionally, the double bond in the 2-methylhept-6-en-3-yl group can undergo reactions typical of alkenes, such as addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: Similar to (2-Methylhept-6-EN-3-YL)benzene but with a methyl group instead of a 2-methylhept-6-en-3-yl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of a longer alkyl chain with a double bond, which imparts distinct chemical reactivity and physical properties compared to simpler alkylbenzenes like toluene and ethylbenzene
Propriétés
Numéro CAS |
87984-55-2 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-methylhept-6-en-3-ylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-11-14(12(2)3)13-9-7-6-8-10-13/h4,6-10,12,14H,1,5,11H2,2-3H3 |
Clé InChI |
ORGXVUGJHSNYDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


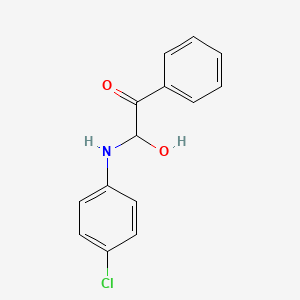
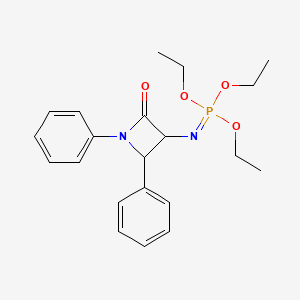


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
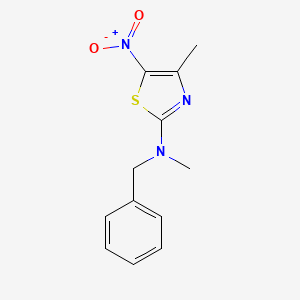
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
